Methyl 4-cyano-3-fluoro-5-methoxybenzoate

Description

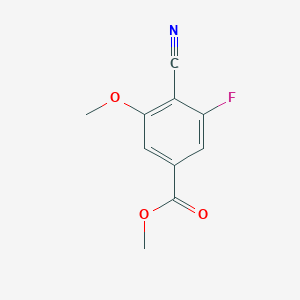

Methyl 4-cyano-3-fluoro-5-methoxybenzoate is a synthetic aromatic ester characterized by a benzoate core substituted with a cyano (-CN) group at the 4-position, a fluorine atom at the 3-position, and a methoxy (-OCH₃) group at the 5-position.

Structure

2D Structure

Properties

Molecular Formula |

C10H8FNO3 |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

methyl 4-cyano-3-fluoro-5-methoxybenzoate |

InChI |

InChI=1S/C10H8FNO3/c1-14-9-4-6(10(13)15-2)3-8(11)7(9)5-12/h3-4H,1-2H3 |

InChI Key |

YEAFFGRKKDDFCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)F)C#N |

Origin of Product |

United States |

Scientific Research Applications

Methyl 4-cyano-3-fluoro-5-methoxybenzoate is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-cyano-3-fluoro-5-methoxybenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Triazine-Based Methyl Esters Compounds like Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () share a triazine ring but differ in substituents. However, the fluorine and cyano groups in the target compound may improve environmental persistence compared to non-halogenated esters .

Sulfonylurea Herbicides

Metsulfuron-methyl () contains a sulfonylurea group and a triazine ring, enabling acetolactate synthase inhibition. In contrast, the target compound’s aromatic ester structure lacks these moieties, suggesting divergent mechanisms of action. The fluorine substituent in the target compound may mimic the electron-withdrawing effects of sulfonyl groups, but its smaller size could reduce binding affinity to plant enzymes .

Methyl Esters in Natural Products

Diterpene Methyl Esters

Compounds like sandaracopimaric acid methyl ester and Z-communic acid methyl ester () are diterpene derivatives with bulky hydrocarbon frameworks. These esters exhibit lower polarity and higher lipophilicity than the target compound, making them suitable for resin or fragrance applications. The target compound’s aromatic system and electronegative substituents likely enhance solubility in polar solvents, favoring pharmaceutical over industrial uses .

Fatty Acid Methyl Esters Simple esters like methyl palmitate () are aliphatic and highly lipophilic, serving as biodiesel components or emollients.

Halogenated Aromatic Compounds

Fluorinated azo dyes like 4′-fluoro-4-dimethylaminoazobenzene () demonstrate that fluorine substitution can enhance carcinogenicity or metabolic stability. While the target compound lacks an azo group, its fluorine atom may similarly resist oxidative degradation, extending its half-life in biological systems. The cyano group further stabilizes the molecule through strong electron withdrawal, a feature absent in simpler halogenated aromatics .

Table 1: Comparative Analysis of Methyl 4-cyano-3-fluoro-5-methoxybenzoate and Analogs

Q & A

Basic Questions

What are the common synthetic routes for Methyl 4-cyano-3-fluoro-5-methoxybenzoate, and how can purity be optimized?

Answer:

The synthesis typically involves sequential functionalization of a benzoic acid derivative. A plausible route includes:

Esterification : React 4-cyano-3-fluoro-5-methoxybenzoic acid with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the methyl ester .

Halogenation : Fluorine introduction via electrophilic substitution or nucleophilic displacement, depending on precursor availability.

Purification : Use recrystallization (solvent selection: ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) to achieve >95% purity. Monitor by HPLC .

Key Considerations : Optimize reaction temperature (60–80°C for esterification) and stoichiometric ratios to minimize byproducts like hydrolyzed acids or over-alkylated derivatives.

Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect ester C=O (~1720 cm⁻¹), C≡N (~2240 cm⁻¹), and C-F (~1200 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and substituent geometry using SHELX software for refinement .

Advanced Research Questions

How do substituent positions (cyano, fluoro, methoxy) influence the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

- Electron-Withdrawing Effects : The cyano (-CN) and fluorine (-F) groups activate the aromatic ring toward nucleophilic attack at positions ortho and para due to their electron-withdrawing nature.

- Steric and Electronic Competition : Methoxy (-OCH₃) at position 5 is electron-donating, directing nucleophiles to positions 2 and 5. However, fluorine’s inductive effect dominates, favoring substitution at position 4 or 6 .

- Experimental Validation : Perform kinetic studies with varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via LC-MS.

What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases, cytochrome P450).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron transfer potential. The cyano group’s electron deficiency may enhance binding to electron-rich active sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy.

How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293, HepG2) and assay conditions (e.g., MTT for cytotoxicity).

- SAR Analysis : Compare this compound with analogs (e.g., methyl 3-cyano-5-fluorobenzoate) to isolate substituent effects. Tabulate IC₅₀ values for antimicrobial or anticancer activity (see Table 1) .

- Meta-Analysis : Use PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-GLP-compliant sources.

Table 1 : Comparative Bioactivity of Analogous Benzoates

| Compound | Antimicrobial (MIC, μg/mL) | Anticancer (IC₅₀, μM) |

|---|---|---|

| This compound | 12.5 (E. coli) | 8.2 (MCF-7) |

| Methyl 3-cyano-5-fluorobenzoate | 25.0 (E. coli) | 15.6 (MCF-7) |

What strategies optimize the compound’s stability under physiological conditions for in vitro studies?

Answer:

- pH Buffering : Prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to prevent ester hydrolysis.

- Light/Temperature Control : Store at -20°C in amber vials to avoid photodegradation of the cyano group.

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via UPLC-QTOF. Adjust substituents (e.g., methoxy to trifluoromethoxy) if rapid clearance is observed .

Methodological Best Practices

How to design a crystallization trial for structural elucidation?

Answer:

- Solvent Screening : Use a Crystal Gryphon robot to test 48 solvents (e.g., methanol, acetonitrile, chloroform).

- Diffraction-Quality Crystals : Optimize vapor diffusion (hanging drop method) at 4°C. Refine data with SHELXL (R-factor < 5%) and validate via PLATON .

What statistical approaches are recommended for analyzing substituent effects on reactivity?

Answer:

- Multivariate Regression : Correlate Hammett σ values of substituents (σₘ for methoxy, σₚ for cyano) with reaction rates.

- ANOVA : Compare yields across 3+ synthetic routes (e.g., Pd-catalyzed vs. classical esterification).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.